3-Chlorofuran vs. 3-Bromo-/3-Iodo-Furan: Resistance to Halogen Exchange Side-Reactions
Under anion-radical conditions that induce bromine-by-iodine exchange in bromofuran derivatives, 3-chlorofuran demonstrates complete resistance to halogen substitution. Kinetic studies establish that chloro derivatives of furan do not undergo this exchange reaction, whereas bromofurans participate reversibly in iodine substitution [1]. This difference is mechanistically significant: the higher C–Cl bond dissociation energy (∼96 kcal/mol vs. ∼81 kcal/mol for C–Br) renders 3-chlorofuran inert to the electron-transfer initiation step required for anion-radical halogen exchange [1].
| Evidence Dimension | Participation in anion-radical halogen exchange reaction |
|---|---|
| Target Compound Data | No reaction (0% exchange) [1] |
| Comparator Or Baseline | Bromofuran derivatives: Reversible bromine-by-iodine exchange observed |
| Quantified Difference | Qualitative distinction: Reactivity present in bromofurans, absent in 3-chlorofuran |
| Conditions | Anion-radical conditions with iodide anion; kinetic studies in solution |
Why This Matters
3-Chlorofuran can be employed in reaction sequences containing reducing agents, iodide sources, or radical initiators without undergoing undesired halogen scrambling that would compromise product purity and yield when using 3-bromo- or 3-iodofuran.
- [1] Novikov, V. N. Anion-radical mechanism of bromine exchange by iodine in furan derivatives. Chem. Heterocycl. Compd. 1976, 12, 1601–1606. View Source
